1-(Phenylethynyl)-1h-indole

Description

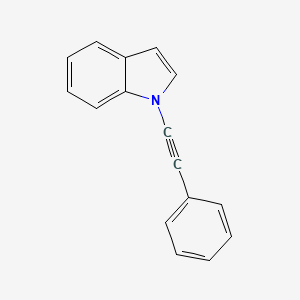

1-(Phenylethynyl)-1H-indole (CAS: 1432655-32-7) is an indole derivative featuring a phenylethynyl (-C≡C-Ph) group attached to the nitrogen (1-position) of the indole scaffold. This compound is structurally distinct from other positional isomers, such as 2- or 5-(phenylethynyl)-1H-indole, due to the substitution pattern on the indole ring. The ethynyl linkage confers rigidity and planarity, which can influence electronic properties and molecular interactions.

Properties

Molecular Formula |

C16H11N |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

1-(2-phenylethynyl)indole |

InChI |

InChI=1S/C16H11N/c1-2-6-14(7-3-1)10-12-17-13-11-15-8-4-5-9-16(15)17/h1-9,11,13H |

InChI Key |

CTDFKQOVPKECAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CN2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Phenylethynyl)-1h-indole typically involves the Sonogashira coupling reaction, which is a widely used method for forming carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne. The reaction is catalyzed by palladium and often uses copper as a co-catalyst. The general reaction conditions include:

Reagents: Aryl halide (e.g., iodobenzene), terminal alkyne (e.g., phenylacetylene), palladium catalyst (e.g., Pd(PPh3)2Cl2), copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.

Industrial production methods may involve scaling up the Sonogashira coupling reaction with optimized conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(Phenylethynyl)-1h-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form a saturated derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Phenylethynyl)-1h-indole has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(Phenylethynyl)-1h-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(phenylethynyl)-1H-indole and related indole derivatives:

Structural and Electronic Comparisons

- Positional Isomerism: The phenylethynyl group's position (1-, 2-, or 5-) significantly alters electronic distribution.

- Functional Group Impact: Ethynyl vs. Sulfonyl: The ethynyl group enhances rigidity and π-conjugation, making it suitable for materials science (e.g., organic electronics). In contrast, sulfonyl groups in 1-(phenylsulfonyl)-1H-indole derivatives improve solubility and enable hydrogen-bond acceptor interactions, critical for enzyme inhibition . Hybrid Structures: Compounds like AM2233 combine bulky substituents (piperidinyl-methyl) with iodophenyl groups, enabling cannabinoid receptor binding .

Physicochemical Properties

- Molecular Weight and Solubility: this compound (MW ≈ 217.27 g/mol) is less polar than sulfonyl analogs (e.g., 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, MW = 285.31 g/mol), impacting solubility in polar solvents . Sulfonyl derivatives exhibit improved solubility in DMSO and methanol, facilitating in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.